Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.29 g/mol . It is known for its unique bicyclic structure, which includes a four-membered ring and a five-membered ring. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate can be synthesized through a series of chemical reactions. One common method involves the [2+2] cycloaddition reaction, which forms the bicyclic structure . The reaction typically requires photochemical conditions to proceed efficiently. The starting materials for this synthesis often include azabicyclo compounds and methyl esters, which are reacted under controlled conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in large reactors where precise control over reaction parameters is maintained to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of simpler compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted bicyclo-[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho-substituted benzene.
Bicyclo-[2.1.1]hexane derivatives: These include various functionalized derivatives that are used in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is unique due to its specific functional groups and the presence of a Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry as it can be easily deprotected to yield the free amine, allowing for further functionalization .
Properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVOIULUBSWICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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